Thiazole orange
Thiazole orange
Fluorescent dye for reticulocyte analysis. Nucleic acid stain with high affinity for dsDNA (log K = 5.5 at 100 mM salt). Cell-permeable without pretreatment. Suitable for live cell RNA imaging.
Thiazole orange is a cyanine dye comprising the thiazole orange cation [1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium] with the p-tosylate counterion. It has a role as a fluorochrome. It contains a thiazole orange cation.
Thiazole orange is a cyanine dye comprising the thiazole orange cation [1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium] with the p-tosylate counterion. It has a role as a fluorochrome. It contains a thiazole orange cation.
Brand Name:
Vulcanchem
CAS No.:
107091-89-4
VCID:
VC20792130
InChI:
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES:
Molecular Formula:
C26H24N2O3S2
Molecular Weight:
476.6 g/mol
Thiazole orange
CAS No.: 107091-89-4
Cat. No.: VC20792130
Molecular Formula: C26H24N2O3S2
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorescent dye for reticulocyte analysis. Nucleic acid stain with high affinity for dsDNA (log K = 5.5 at 100 mM salt). Cell-permeable without pretreatment. Suitable for live cell RNA imaging. Thiazole orange is a cyanine dye comprising the thiazole orange cation [1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium] with the p-tosylate counterion. It has a role as a fluorochrome. It contains a thiazole orange cation. |
|---|---|
| CAS No. | 107091-89-4 |
| Molecular Formula | C26H24N2O3S2 |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | ACOJCCLIDPZYJC-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator